molecular formula C27H32N2O3 B10956894 {5-[5-(1-Adamantyl)-1,3,4-oxadiazol-2-YL]-2-furyl}methyl [4-(tert-butyl)phenyl] ether

{5-[5-(1-Adamantyl)-1,3,4-oxadiazol-2-YL]-2-furyl}methyl [4-(tert-butyl)phenyl] ether

Cat. No.: B10956894
M. Wt: 432.6 g/mol
InChI Key: KDVXWHQYYFPFHU-UHFFFAOYSA-N
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Description

The compound “{5-[5-(1-Adamantyl)-1,3,4-oxadiazol-2-YL]-2-furyl}methyl [4-(tert-butyl)phenyl] ether” is a complex organic molecule featuring an adamantyl group, an oxadiazole ring, a furan ring, and a tert-butylphenyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “{5-[5-(1-Adamantyl)-1,3,4-oxadiazol-2-YL]-2-furyl}methyl [4-(tert-butyl)phenyl] ether” typically involves multiple steps, starting with the preparation of the individual components, such as the adamantyl group, the oxadiazole ring, and the furan ring. These components are then linked together through a series of chemical reactions, including condensation, cyclization, and etherification reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

“{5-[5-(1-Adamantyl)-1,3,4-oxadiazol-2-YL]-2-furyl}methyl [4-(tert-butyl)phenyl] ether” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The furan and phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups onto the furan or phenyl rings.

Scientific Research Applications

Chemistry

In chemistry, “{5-[5-(1-Adamantyl)-1,3,4-oxadiazol-2-YL]-2-furyl}methyl [4-(tert-butyl)phenyl] ether” is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, this compound may be used as a probe or marker in various biochemical assays. Its stability and reactivity make it suitable for studying biological processes at the molecular level.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its ability to interact with specific biological targets, leading to the development of new drugs or treatments.

Industry

In industry, “this compound” can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “{5-[5-(1-Adamantyl)-1,3,4-oxadiazol-2-YL]-2-furyl}methyl [4-(tert-butyl)phenyl] ether” involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides stability and enhances binding affinity, while the oxadiazole and furan rings contribute to the compound’s reactivity. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“{5-[5-(1-Adamantyl)-1,3,4-oxadiazol-2-YL]-2-furyl}methyl [4-(tert-butyl)phenyl] ether” stands out due to its combination of an adamantyl group, oxadiazole ring, and furan ring, which confer unique chemical and physical properties. These features make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C27H32N2O3

Molecular Weight

432.6 g/mol

IUPAC Name

2-(1-adamantyl)-5-[5-[(4-tert-butylphenoxy)methyl]furan-2-yl]-1,3,4-oxadiazole

InChI

InChI=1S/C27H32N2O3/c1-26(2,3)20-4-6-21(7-5-20)30-16-22-8-9-23(31-22)24-28-29-25(32-24)27-13-17-10-18(14-27)12-19(11-17)15-27/h4-9,17-19H,10-16H2,1-3H3

InChI Key

KDVXWHQYYFPFHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C3=NN=C(O3)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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